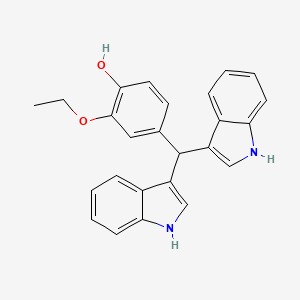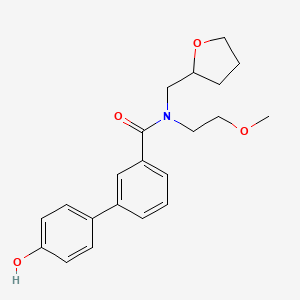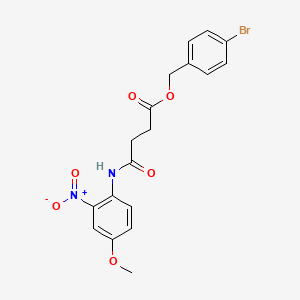
(4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate
Übersicht
Beschreibung
(4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate is a complex organic compound that features a bromophenyl group, a methoxy-nitroanilino group, and an oxobutanoate moiety
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: Starting with bromobenzene, a Friedel-Crafts acylation reaction can be used to introduce the methyl group.
Introduction of the Methoxy-Nitroanilino Group: This step involves nitration of aniline followed by methoxylation.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the methoxy-nitroanilino intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted phenyl derivatives can be formed.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and methoxy groups can interact with various enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Dichloroaniline: Aniline derivatives with chlorine substitutions.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a similar bromophenyl group but different functional groups.
Eigenschaften
IUPAC Name |
(4-bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O6/c1-26-14-6-7-15(16(10-14)21(24)25)20-17(22)8-9-18(23)27-11-12-2-4-13(19)5-3-12/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVZIODGJYWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4059664.png)
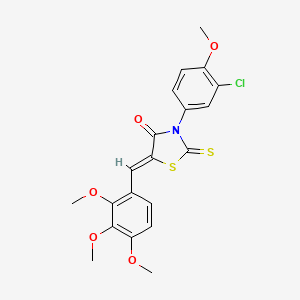
![[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4059678.png)
![1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one](/img/structure/B4059703.png)

![[2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate](/img/structure/B4059715.png)
![N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B4059716.png)
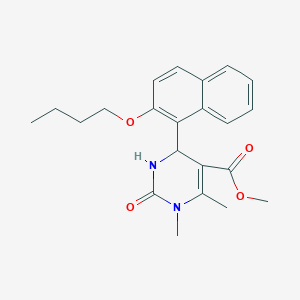
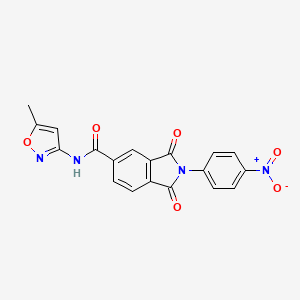
![7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059755.png)
